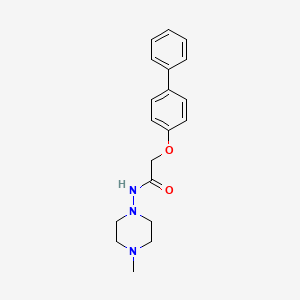![molecular formula C15H20N2O5 B5396763 {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)
{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid, also known as MPEP, is a compound that has been extensively studied for its potential applications in treating neurological disorders. MPEP is an antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and learning and memory processes.
作用機序
{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that modulates the activity of ion channels and second messenger systems. The mGluR5 receptor is involved in the regulation of synaptic plasticity, learning and memory, and neuronal excitability. {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid binds to the allosteric site of the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to have several biochemical and physiological effects in animal models and cell cultures. It reduces the release of glutamate, a neurotransmitter that is involved in synaptic transmission and neuronal excitability. It also reduces the activation of intracellular signaling pathways such as ERK and CREB, which are involved in synaptic plasticity and learning and memory processes. {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and reduce drug-seeking behavior in animal models.
実験室実験の利点と制限
{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has several advantages for lab experiments, including its high selectivity for the mGluR5 receptor and its well-characterized mechanism of action. It has been extensively studied in animal models and cell cultures, and its effects are well-documented. However, {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has some limitations, including its poor solubility in water and its potential off-target effects on other receptors. These limitations can be overcome by using modified versions of {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid or alternative compounds that target the mGluR5 receptor.
将来の方向性
The potential applications of {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid in treating neurological disorders are still being explored, and there are several future directions for research. One direction is to investigate the effects of {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid on other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more selective and potent compounds that target the mGluR5 receptor. Finally, the development of new imaging techniques and biomarkers can help to better understand the role of the mGluR5 receptor in neurological disorders and the effects of {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid on brain function.
合成法
The synthesis of {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid involves several steps, starting from the reaction of 3-methoxybenzylamine with ethyl 2-bromoacetate to form the intermediate 2-(3-methoxyphenyl)ethyl 2-bromoacetate. The intermediate is then reacted with piperazine to form the final product, {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid. The synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.
科学的研究の応用
{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been extensively studied for its potential applications in treating neurological disorders such as Fragile X syndrome, autism, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems, and it is associated with an overactive mGluR5 signaling pathway. {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to improve cognitive function and reduce behavioral abnormalities in animal models of Fragile X syndrome. Similarly, {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to reduce symptoms of autism and addiction in animal models by blocking the mGluR5 receptor.
特性
IUPAC Name |
2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-13-4-2-3-12(9-13)16-5-7-17(8-6-16)14(18)10-22-11-15(19)20/h2-4,9H,5-8,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZHGLPOUYFISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-allyl-2-[(3-bromo-4-methoxybenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B5396696.png)
![3-{2-[(3-amino-3-oxopropyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5396704.png)
![3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5396712.png)
![6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5396717.png)
![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,6-dimethyl-1H-benzimidazole oxalate](/img/structure/B5396723.png)

![2-[(4-methoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5396733.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396739.png)
![ethyl 1-[3-(2-allyl-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396742.png)
![4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B5396750.png)
![N-[2-(methylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5396753.png)

![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)